5-Acetoxymatairesinol dimethyl ether

Description

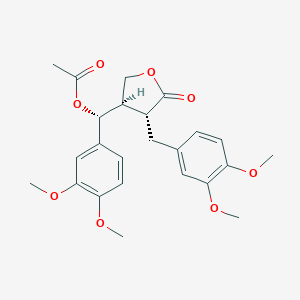

Structure

3D Structure

Properties

IUPAC Name |

[(R)-(3,4-dimethoxyphenyl)-[(3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-5-oxooxolan-3-yl]methyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O8/c1-14(25)32-23(16-7-9-20(28-3)22(12-16)30-5)18-13-31-24(26)17(18)10-15-6-8-19(27-2)21(11-15)29-4/h6-9,11-12,17-18,23H,10,13H2,1-5H3/t17-,18+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJBJCEARMFPRTA-STSQHVNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C1COC(=O)C1CC2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]([C@H]1COC(=O)[C@@H]1CC2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide to the Physical Properties of 5-Acetoxymatairesinol Dimethyl Ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 5-Acetoxymatairesinol dimethyl ether, a lignan (B3055560) isolated from the bark of Pseudolarix kaempferi (golden larch).[1] This document collates available data on its molecular structure, physicochemical characteristics, and solubility. Furthermore, it outlines generalized experimental protocols for the characterization of lignans (B1203133) and explores the potential biological activities of this compound class, with a focus on anti-inflammatory signaling pathways. The information is presented to support research and development activities involving this natural product.

Introduction

This compound is a lignan, a class of polyphenolic compounds found in plants.[2][3] Lignans have garnered significant interest in the scientific community due to their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[3][4] This guide focuses specifically on the physical properties of the 5-acetoxy dimethyl ether derivative of matairesinol (B191791), providing a centralized resource for researchers.

Molecular and Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below. Table 1 includes experimentally determined or supplier-provided data, while Table 2 lists computationally predicted properties.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 74892-45-8 | [5] |

| Molecular Formula | C₂₄H₂₈O₈ | [5][6] |

| Molecular Weight | 444.5 g/mol | [5] |

| Appearance | Powder | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| XLogP3 | 3.4 | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 8 | |

| Rotatable Bond Count | 9 | |

| Exact Mass | 444.17841785 Da | |

| Monoisotopic Mass | 444.17841785 Da | |

| Topological Polar Surface Area | 89.5 Ų | |

| Heavy Atom Count | 32 | |

| Formal Charge | 0 | |

| Complexity | 625 |

Experimental Protocols

Determination of Melting Point

The melting point of a solid compound is a key indicator of its purity.

-

Apparatus: Digital melting point apparatus.

-

Procedure:

-

A small, dry sample of the crystalline compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) close to the expected melting point.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point.

-

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and confirmation of the compound's identity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on an NMR spectrometer (e.g., 300 or 500 MHz).

-

The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (B1202638) (TMS).

-

-

Mass Spectrometry (MS):

-

Mass spectra can be obtained using techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a mass analyzer (e.g., Quadrupole, Time-of-Flight).

-

The analysis provides information on the molecular weight and fragmentation pattern of the compound.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

The FTIR spectrum is recorded to identify the functional groups present in the molecule.

-

The sample can be prepared as a KBr pellet or a thin film.

-

Characteristic absorption bands for functional groups such as carbonyls (C=O), ethers (C-O), and aromatic rings are analyzed.

-

Biological Activity and Signaling Pathways

While specific biological activities of this compound are not extensively documented, related lignans, such as matairesinol and lirioresinol B dimethyl ether, have been reported to possess anti-inflammatory properties.[2][4][7][8] The anti-inflammatory effects are often mediated through the modulation of key signaling pathways. A probable mechanism of action, based on studies of similar lignans, involves the inhibition of the NF-κB and MAPK signaling pathways.[4][7]

Proposed Anti-Inflammatory Signaling Pathway

The following diagram illustrates a potential signaling pathway through which lignans like this compound may exert their anti-inflammatory effects.

References

- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 2. 9: Interesting facts from the world of organic chemistry – Derivatives: Matairesinol – Lukáš Kolík – personal webpage [lukaskolik.cz]

- 3. Matairesinol Induces Mitochondrial Dysfunction and Exerts Synergistic Anticancer Effects with 5-Fluorouracil in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lirioresinol B dimethyl ether inhibits NF-κB and COX-2 and activates IκBα expression in CCl4-induced hepatic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | CAS:74892-45-8 | Manufacturer ChemFaces [chemfaces.com]

- 6. This compound | C24H28O8 | CID 21668899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Molecular mechanism underlying anti-inflammatory activities of lirioresinol B dimethyl ether through suppression of NF-κB and MAPK signaling in in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-osteoclastogenic activity of matairesinol via suppression of p38/ERK-NFATc1 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Lignan: A Technical Guide to the Natural Source and Isolation of 5-Acetoxymatairesinol Dimethyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sourcing and isolation of 5-Acetoxymatairesinol dimethyl ether, a lignan (B3055560) with potential pharmacological significance. While specific detailed protocols and quantitative data for this particular compound are not extensively available in public literature, this document extrapolates from established methodologies for the isolation of lignans (B1203133) from its natural source and the biological activities of its close structural analogs.

Natural Source

This compound is a naturally occurring lignan that has been identified in the bark of the golden larch, Pseudolarix kaempferi (also known as Pseudolarix amabilis), a tree species belonging to the Pinaceae family.[1] This plant has been a source of various bioactive compounds, including other lignans and terpenoids.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₈O₈ | PubChem |

| Molecular Weight | 444.47 g/mol | PubChem |

| CAS Number | 74892-45-8 | PubChem |

| Appearance | Not specified in literature | - |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone (B3395972) | ChemFaces |

Experimental Protocols: Isolation and Purification

Extraction

-

Plant Material Preparation: The bark of Pseudolarix kaempferi is collected, air-dried, and ground into a fine powder to increase the surface area for solvent extraction.

-

Solvent Extraction: The powdered bark is typically subjected to sequential extraction with solvents of increasing polarity.

-

Defatting: A non-polar solvent such as hexane (B92381) or petroleum ether is used to remove lipids and other non-polar constituents. This step is performed in a Soxhlet apparatus or by maceration with agitation.

-

Lignan Extraction: The defatted plant material is then extracted with a more polar solvent, such as ethanol, methanol (B129727), or a mixture of acetone and water. This extraction is typically carried out at room temperature or with gentle heating to facilitate the dissolution of the lignans. The process is repeated multiple times to ensure exhaustive extraction.

-

-

Concentration: The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Purification

The crude extract, containing a complex mixture of compounds, is then subjected to various chromatographic techniques for the isolation of this compound.

-

Column Chromatography: The crude extract is first fractionated using open column chromatography on silica (B1680970) gel or Sephadex LH-20.

-

A gradient elution system is employed, starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity with the addition of a more polar solvent (e.g., ethyl acetate or methanol).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): The fractions enriched with this compound are further purified by Prep-HPLC.

-

A reversed-phase C18 column is commonly used.

-

The mobile phase typically consists of a mixture of acetonitrile (B52724) and water or methanol and water, often with the addition of a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.

-

The elution can be isocratic or a gradient program.

-

The purity of the isolated compound is assessed by analytical HPLC and its structure is confirmed by spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Quantitative Data

Specific quantitative data on the yield of this compound from Pseudolarix kaempferi is not available in the reviewed literature. However, studies on other lignans from the same plant provide some indication of the potential biological activity of compounds from this source. The table below summarizes the cytotoxic activity of other lignans isolated from the twigs of Pseudolarix kaempferi against various cancer cell lines.

| Compound | Cell Line | IC₅₀ (µM) |

| (+)-(7S,8R,8′R,9′S)-9′-n-butoxytsugacetal | K562 (Leukemia) | 8.5 |

| HT-29 (Colon Cancer) | 12.3 | |

| B16 (Melanoma) | 9.8 | |

| BGC-823 (Gastric Cancer) | 15.6 | |

| BEL-7402 (Liver Cancer) | 11.4 | |

| SGC-7901 (Gastric Cancer) | 18.2 | |

| U251 (Glioma) | 7.9 | |

| A549 (Lung Cancer) | 10.5 | |

| 25-epi-pseudolarolide Q | K562 (Leukemia) | 4.2 |

| HT-29 (Colon Cancer) | 6.7 | |

| B16 (Melanoma) | 5.1 | |

| BGC-823 (Gastric Cancer) | 8.3 | |

| BEL-7402 (Liver Cancer) | 7.5 | |

| SGC-7901 (Gastric Cancer) | 9.1 | |

| U251 (Glioma) | 3.8 | |

| A549 (Lung Cancer) | 5.9 |

Biological Activity and Potential Signaling Pathway

While the specific biological activities of this compound have not been extensively studied, its close structural analog, matairesinol, has been shown to possess anticancer properties. Matairesinol has been demonstrated to induce apoptosis in pancreatic cancer cells through a mechanism involving mitochondrial dysfunction. It is plausible that this compound may exert similar cytotoxic effects through a related pathway.

The proposed signaling pathway for apoptosis induction by matairesinol, which may be relevant for this compound, involves the following key events:

-

Induction of Mitochondrial Membrane Depolarization: The compound disrupts the mitochondrial membrane potential.

-

Disruption of Calcium Homeostasis: This leads to an imbalance in intracellular calcium levels.

-

Inhibition of Cell Migration: The compound suppresses the migratory and invasive capabilities of cancer cells.

These events collectively lead to the activation of the apoptotic cascade, resulting in programmed cell death of the cancer cells.

Visualizations

Experimental Workflow

Caption: A generalized workflow for the isolation of this compound.

Proposed Apoptotic Signaling Pathway

Caption: A proposed signaling pathway for apoptosis induction by this compound.

References

Lignan Biosynthesis in Pseudolarix kaempferi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lignans (B1203133), a diverse class of phenylpropanoid derivatives, are of significant interest to the pharmaceutical industry due to their wide range of biological activities, including anticancer, antioxidant, and anti-inflammatory properties. The golden larch, Pseudolarix kaempferi, a member of the Pinaceae family, is a known producer of various lignans, some of which are unique to the species. Understanding the biosynthetic pathway of these compounds in P. kaempferi is crucial for their potential biotechnological production and for the development of novel therapeutics.

This technical guide provides a comprehensive overview of the putative biosynthetic pathway of lignans in Pseudolarix kaempferi. Due to the limited specific research on the enzymatic and genetic aspects of this pathway in P. kaempferi, this guide combines information on lignans isolated from this species with the well-established general lignan (B3055560) biosynthetic pathway elucidated in other plants. The document details the hypothesized enzymatic steps, presents the known lignans from P. kaempferi in a structured format, and provides detailed, generalized experimental protocols for the key analytical and biochemical techniques required for investigating this pathway.

Introduction to Lignan Biosynthesis

Lignans are synthesized from the phenylpropanoid pathway, starting with the amino acid phenylalanine. The core of lignan biosynthesis involves the dimerization of two coniferyl alcohol molecules to form pinoresinol (B1678388). This initial step is catalyzed by laccases and is stereochemically controlled by dirigent proteins. From pinoresinol, a series of reductions and oxidations, primarily catalyzed by pinoresinol-lariciresinol reductases (PLRs) and secoisolariciresinol (B192356) dehydrogenases (SIRDs), leads to the formation of a variety of lignan backbones, including lariciresinol (B1674508), secoisolariciresinol, and matairesinol (B191791). These core lignans can then undergo further modifications such as hydroxylation, methylation, and glycosylation to generate the vast diversity of lignans found in nature.

Putative Biosynthetic Pathway of Lignans in Pseudolarix kaempferi

While the specific enzymes and their genetic regulation have not yet been characterized in Pseudolarix kaempferi, the identification of several key lignans in this species allows for the construction of a putative biosynthetic pathway. This proposed pathway is based on the general lignan biosynthesis cascade and the specific compounds isolated from P. kaempferi.

The pathway begins with the conversion of phenylalanine to coniferyl alcohol through the general phenylpropanoid pathway. Two molecules of coniferyl alcohol are then oxidatively coupled to form (+)-pinoresinol. This is followed by sequential reductions catalyzed by a putative pinoresinol-lariciresinol reductase (PkPLR) to yield (+)-lariciresinol and subsequently (-)-secoisolariciresinol. The pathway can then proceed with the oxidation of (-)-secoisolariciresinol by a putative secoisolariciresinol dehydrogenase (PkSIRD) to form (-)-matairesinol. The identified lignans in P. kaempferi, such as derivatives of secoisolariciresinol and matairesinol, suggest the presence and activity of these core enzymatic steps.

Caption: Putative biosynthetic pathway of lignans in Pseudolarix kaempferi.

Lignans Identified in Pseudolarix kaempferi

Several lignans have been isolated and identified from the twigs of Pseudolarix kaempferi. These findings provide the basis for the proposed biosynthetic pathway. A summary of these compounds is presented below.

| Lignan | Chemical Formula | Molecular Weight ( g/mol ) | Reference |

| (+)-(8S,8′S)-9,9′-dibenzoylsecoisolariciresinol | C34H34O8 | 570.63 | [1][2] |

| (+)-(8S,8′R)-4,4′-dimethyloxomatairesinol | C22H24O7 | 400.42 | [1][2] |

| (+)-(7S,8R,8′R,9′S)-9′-n-butoxytsugacetal | C25H34O7 | 446.53 | [1][2] |

| Pseudolarkaemin A | C21H22O8 | 402.39 | [1][2] |

Experimental Protocols

The following protocols are generalized methodologies for the key experiments required to elucidate and characterize the lignan biosynthetic pathway. These protocols are based on established methods from related species and may require optimization for Pseudolarix kaempferi.

Lignan Extraction and Analysis from P. kaempferi Twigs

This protocol describes a general method for the extraction and subsequent analysis of lignans from plant material.

Caption: General workflow for lignan extraction and analysis.

Methodology:

-

Sample Preparation: Air-dry fresh twigs of P. kaempferi at room temperature and grind them into a fine powder.

-

Extraction: Macerate the powdered plant material with 80% aqueous methanol (1:10 w/v) at room temperature for 24 hours with constant stirring. Repeat the extraction three times.

-

Filtration and Concentration: Combine the extracts, filter through Whatman No. 1 filter paper, and concentrate under reduced pressure using a rotary evaporator at 40°C.

-

Liquid-Liquid Partitioning: Suspend the concentrated aqueous extract in water and partition successively with an equal volume of ethyl acetate.

-

Final Preparation: Combine the ethyl acetate fractions, dry over anhydrous sodium sulfate, and evaporate to dryness. Dissolve the residue in a known volume of methanol for HPLC analysis.

-

HPLC-UV/MS Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of solvent A (0.1% formic acid in water) and solvent B (acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 280 nm and mass spectrometry (ESI-MS/MS) for identification and quantification.

-

Protein Extraction from Recalcitrant Tissues of P. kaempferi

Woody tissues of conifers are often rich in phenolics and polysaccharides, which can interfere with protein extraction. This protocol is adapted for such recalcitrant tissues.

Methodology:

-

Tissue Homogenization: Freeze fresh plant tissue (e.g., cambial scrapings, young needles) in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Precipitation: Suspend the powder in 10% (w/v) trichloroacetic acid (TCA) in acetone (B3395972) containing 0.07% (v/v) β-mercaptoethanol. Incubate at -20°C for at least 1 hour.

-

Centrifugation and Washing: Centrifuge at 10,000 x g for 20 minutes at 4°C. Discard the supernatant and wash the pellet with cold acetone containing 0.07% (v/v) β-mercaptoethanol. Repeat the wash step three times.

-

Drying and Solubilization: Air-dry the final protein pellet and dissolve it in a suitable buffer for downstream applications (e.g., SDS-PAGE sample buffer for western blotting or a specific buffer for enzyme assays).

Putative Pinoresinol-Lariciresinol Reductase (PkPLR) Enzyme Assay

This assay measures the NADPH-dependent reduction of pinoresinol to lariciresinol and secoisolariciresinol.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing:

-

100 mM Tris-HCl buffer (pH 7.5)

-

200 µM NADPH

-

100 µM (+)-Pinoresinol (substrate)

-

Crude or purified protein extract from P. kaempferi

-

-

Incubation: Initiate the reaction by adding the protein extract and incubate at 30°C for 1 hour.

-

Reaction Termination and Extraction: Stop the reaction by adding 1 M HCl. Extract the products with ethyl acetate.

-

Analysis: Evaporate the ethyl acetate, redissolve the residue in methanol, and analyze by HPLC-UV/MS to detect and quantify the formation of lariciresinol and secoisolariciresinol.

Putative Secoisolariciresinol Dehydrogenase (PkSIRD) Enzyme Assay

This assay measures the NAD⁺-dependent oxidation of secoisolariciresinol to matairesinol.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing:

-

100 mM Tris-HCl buffer (pH 8.8)

-

1 mM NAD⁺

-

100 µM (-)-Secoisolariciresinol (substrate)

-

Crude or purified protein extract from P. kaempferi

-

-

Incubation: Start the reaction by adding the protein extract and incubate at 30°C for 1 hour.

-

Reaction Termination and Extraction: Terminate the reaction and extract the product as described for the PLR assay.

-

Analysis: Analyze the formation of matairesinol by HPLC-UV/MS.

Future Directions

The study of lignan biosynthesis in Pseudolarix kaempferi is still in its infancy. Future research should focus on:

-

Transcriptome Analysis: Performing transcriptome sequencing of different tissues of P. kaempferi to identify candidate genes encoding PLR, SIRD, and other enzymes in the pathway.

-

Gene Cloning and Functional Characterization: Cloning the candidate genes and expressing the recombinant proteins to confirm their enzymatic activity and substrate specificity.

-

Quantitative Proteomics and Metabolomics: Quantifying the levels of key enzymes and metabolites in different tissues and under various environmental conditions to understand the regulation of the pathway.

-

Metabolic Engineering: Utilizing the identified genes to engineer model organisms (e.g., yeast, E. coli) or even P. kaempferi itself for the enhanced production of valuable lignans.

By pursuing these research avenues, a more complete understanding of lignan biosynthesis in Pseudolarix kaempferi can be achieved, paving the way for the sustainable production of these medicinally important compounds.

References

The Chemical Synthesis of 5-Acetoxymatairesinol Dimethyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

5-Acetoxymatairesinol dimethyl ether is a lignan (B3055560), a class of natural products that has garnered significant interest in the scientific community due to its diverse biological activities. As a derivative of matairesinol (B191791), it shares a common dibenzylbutyrolactone scaffold. The presence of the acetoxy group at the benzylic C-5 position and the methylation of the phenolic hydroxyl groups are key structural features that likely influence its pharmacological profile. This guide details a feasible synthetic strategy to obtain this molecule, providing a foundation for its further investigation in drug discovery and development.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a multi-step process. The logical precursor for the final acetylation step is 5-hydroxymatairesinol dimethyl ether. The synthesis of this intermediate can be envisioned to start from a precursor that allows for the stereocontrolled formation of the dibenzylbutyrolactone core and subsequent introduction of the C-5 hydroxyl group. A plausible disconnection approach suggests a convergent synthesis involving the coupling of two appropriately substituted phenylpropane units.

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

The following are detailed, representative experimental protocols for the key transformations in the proposed synthesis. These are based on established chemical literature for similar transformations.

Synthesis of a Matairesinol-Type Core

A common method for constructing the dibenzylbutyrolactone lignan core is through a Stobbe condensation followed by reduction and lactonization.

Protocol:

-

To a solution of a substituted benzaldehyde (B42025) and a succinic ester derivative in an anhydrous solvent (e.g., tert-butanol), add a strong base such as potassium tert-butoxide at room temperature.

-

Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

-

The resulting Stobbe acid is then subjected to reduction, for example, using sodium amalgam or catalytic hydrogenation (e.g., H₂, Pd/C).

-

The reduced product is then cyclized to the lactone, often under acidic conditions (e.g., refluxing in the presence of a catalytic amount of p-toluenesulfonic acid).

-

Purify the resulting dibenzylbutyrolactone by column chromatography.

Introduction of the C-5 Hydroxyl Group

The introduction of a hydroxyl group at the benzylic C-5 position can be achieved through various methods, including stereoselective reduction of a corresponding ketone or hydroxylation of an enolate.

Protocol (Hypothetical):

-

Generate the enolate of the matairesinol dimethyl ether precursor by treating it with a strong base like lithium diisopropylamide (LDA) in anhydrous THF at low temperature (e.g., -78 °C).

-

Introduce an oxygen source, such as bubbling molecular oxygen through the solution or using an electrophilic oxygenating agent like a molybdenum peroxide reagent (e.g., MoOPH).

-

Quench the reaction with a reducing agent (e.g., sodium sulfite (B76179) solution) to work up the intermediate hydroperoxide.

-

Purify the resulting 5-hydroxymatairesinol dimethyl ether by column chromatography.

Methylation of Phenolic Hydroxyls

The protection of the phenolic hydroxyl groups as methyl ethers is a standard procedure in natural product synthesis.

Protocol:

-

Dissolve the phenolic precursor (e.g., 5-hydroxymatairesinol) in a suitable solvent such as acetone (B3395972) or DMF.

-

Add an excess of a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide.

-

Add a base, for instance, anhydrous potassium carbonate, to facilitate the reaction.

-

Heat the reaction mixture to reflux and stir for several hours until completion (monitored by TLC).

-

After cooling, filter off the base and evaporate the solvent.

-

Purify the product, 5-hydroxymatairesinol dimethyl ether, by column chromatography.

Acetylation of the Benzylic Hydroxyl Group

The final step is the acetylation of the secondary alcohol at the C-5 position.

Protocol:

-

Dissolve the 5-hydroxymatairesinol dimethyl ether (1.0 equivalent) in anhydrous pyridine.

-

Add acetic anhydride (B1165640) (1.5-2.0 equivalents) to the solution at 0 °C.

-

Allow the reaction mixture to stir at room temperature until the starting material is fully consumed, as monitored by TLC.

-

Quench the reaction by adding methanol.

-

Remove the solvents under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate (B1210297) and wash successively with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the final product, this compound, by column chromatography on silica (B1680970) gel.

Data Presentation

The following tables summarize the expected quantitative data for the key reaction steps. As a direct synthesis has not been published, the yields are based on analogous reactions reported in the literature for similar substrates.

Table 1: Summary of Reaction Conditions and Expected Yields

| Reaction Step | Reagents and Conditions | Solvent | Typical Reaction Time | Expected Yield (%) |

| Lignan Core Formation | Stobbe condensation, reduction, lactonization | Various | 24-48 h | 50-70 |

| C-5 Hydroxylation | LDA, MoOPH | THF | 2-4 h | 40-60 |

| Phenolic Methylation | Dimethyl sulfate, K₂CO₃ | Acetone | 8-12 h | >90 |

| Final Acetylation | Acetic anhydride, Pyridine | Pyridine | 2-6 h | >95 |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Data | Expected Values |

| ¹H NMR (CDCl₃, ppm) | Signals corresponding to aromatic protons, methoxy (B1213986) groups, the lactone ring protons, and a characteristic downfield shift for the proton at the C-5 position due to the acetoxy group. A singlet for the acetyl methyl group is also expected around 2.0-2.2 ppm. |

| ¹³C NMR (CDCl₃, ppm) | Resonances for aromatic carbons, methoxy carbons, lactone carbonyl, and other aliphatic carbons. The C-5 carbon would show a downfield shift upon acetylation. |

| IR (cm⁻¹) | Characteristic absorptions for an ester carbonyl (around 1735-1750 cm⁻¹), a lactone carbonyl (around 1770 cm⁻¹), and aromatic C-H and C=C stretching. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular formula C₂₄H₂₈O₈. |

Logical Relationships and Workflows

The overall workflow for the synthesis and characterization of this compound can be visualized as follows:

Caption: A generalized workflow from synthesis to characterization.

Conclusion

This technical guide provides a comprehensive overview of a plausible synthetic route to this compound. While acknowledging the absence of a dedicated published procedure, the proposed pathway is constructed from well-established and reliable chemical transformations commonly employed in lignan synthesis. The detailed protocols, expected data, and workflow diagrams are intended to serve as a valuable resource for researchers and professionals in the fields of synthetic chemistry and drug development, enabling them to pursue the synthesis and further biological evaluation of this intriguing natural product derivative. It is recommended that each step be carefully optimized and characterized to ensure the successful synthesis of the target molecule.

Spectroscopic Data and Experimental Protocols for 5-Acetoxymatairesinol Dimethyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic data for 5-Acetoxymatairesinol dimethyl ether, a lignan (B3055560) isolated from the barks of Pseudolarix kaemp and also found in species such as Bursera graveolens.[1] Due to the limited availability of public experimental spectra, this document presents computed data alongside detailed, generalized experimental protocols for the spectroscopic analysis of this class of compounds. These protocols are intended to serve as a practical guide for researchers involved in the isolation, characterization, and development of lignans (B1203133).

Chemical Structure and Properties

This compound is a complex organic molecule with the chemical formula C₂₄H₂₈O₈ and a molecular weight of 444.47 g/mol .[2] Its structure features a dibenzylbutyrolactone skeleton, characteristic of many bioactive lignans.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₈O₈ | PubChem[2] |

| Molecular Weight | 444.47 g/mol | PubChem[2] |

| XLogP3 | 3.4 | PubChem[2] |

| Hydrogen Bond Donor Count | 0 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 8 | PubChem[2] |

| Rotatable Bond Count | 8 | PubChem[2] |

| Exact Mass | 444.178418 g/mol | PubChem[2] |

| Monoisotopic Mass | 444.178418 g/mol | PubChem[2] |

| Topological Polar Surface Area | 105 Ų | PubChem[2] |

| Heavy Atom Count | 32 | PubChem[2] |

Note: The data in this table is computed and may differ from experimental values.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of lignans. 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) experiments are crucial for assigning the complex proton and carbon signals.

Table 2: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available |

Table 3: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. For this compound, key absorptions would be expected for the ester carbonyl group, aromatic rings, and ether linkages.

Table 4: Expected Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~1760 | Strong | C=O stretch (γ-lactone) |

| ~1740 | Strong | C=O stretch (acetate) |

| ~1600, ~1500 | Medium-Strong | C=C stretch (aromatic) |

| ~1250, ~1050 | Strong | C-O stretch (ethers and ester) |

| ~2950-2850 | Medium | C-H stretch (aliphatic) |

| ~3050-3000 | Weak | C-H stretch (aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation.

Table 5: Expected Mass Spectrometry (MS) Data for this compound

| m/z | Ion | Predicted Abundance |

| 444.1784 | [M]⁺ | Low |

| 445.1818 | [M+H]⁺ | High (in ESI) |

| 467.1603 | [M+Na]⁺ | High (in ESI) |

| Other fragments | Fragment structures | Variable |

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for lignans like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation and Data Acquisition:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquire a ¹H NMR spectrum using a standard pulse sequence.

-

Acquire a ¹³C NMR spectrum with proton decoupling.

-

Perform 2D NMR experiments such as COSY, HSQC, and HMBC to establish connectivity and assign complex signals.

-

-

Data Processing and Analysis:

-

Process the raw data using appropriate software (e.g., MestReNova, TopSpin).

-

Reference the spectra to the TMS signal.

-

Integrate the ¹H NMR signals to determine proton ratios.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the structure.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure.

-

-

Sample Preparation (KBr Pellet):

-

Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation and Data Acquisition:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Record the spectrum typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty accessory (ATR) or a pure KBr pellet.

-

-

Data Processing and Analysis:

-

Subtract the background spectrum from the sample spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

-

Sample Preparation:

-

Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

-

Filter the solution if necessary to remove any particulate matter.

-

-

Instrumentation and Data Acquisition (Electrospray Ionization - ESI):

-

Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with a liquid chromatography system (LC-MS) or direct infusion.

-

Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) for the compound.

-

Acquire the mass spectrum in positive ion mode to observe [M+H]⁺ and [M+Na]⁺ ions.

-

Perform tandem MS (MS/MS) experiments to induce fragmentation and obtain structural information.

-

-

Data Processing and Analysis:

-

Determine the accurate mass of the molecular ion to confirm the elemental composition.

-

Analyze the fragmentation pattern to elucidate the structure of the molecule.

-

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like this compound.

Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of a purified compound.

References

An In-depth Guide to the Stereochemistry of 5-Acetoxymatairesinol Dimethyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetoxymatairesinol dimethyl ether is a naturally occurring lignan (B3055560) isolated from the bark of the golden larch, Pseudolarix kaempferi.[1][2] As with many natural products, its biological activity is intrinsically linked to its three-dimensional structure. This technical guide provides a detailed examination of the stereochemistry of this compound, presenting key data, outlining experimental context, and illustrating the relationships between its stereoisomers.

The stereochemistry of this compound is definitively established by its IUPAC name: [(R)-(3,4-dimethoxyphenyl)-[(3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-5-oxooxolan-3-yl]methyl] acetate .[3] This nomenclature precisely defines the absolute configuration at the three chiral centers, which dictates the molecule's overall shape and its interaction with biological targets.

Stereochemical Configuration

This compound possesses three stereocenters. The core of the molecule is a dibenzylbutyrolactone structure, which is common to many bioactive lignans (B1203133). The defined stereochemistry is crucial for its biological function and is designated as (3R, 4R, R).

The relationship between the different stereochemical designations can be visualized as follows:

Caption: Logical relationship of stereocenters in this compound.

Physicochemical and Spectroscopic Data

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₈O₈ | PubChem[3] |

| Molecular Weight | 444.47 g/mol | PubChem[3] |

| CAS Number | 74892-45-8 | ChemFaces[4] |

| IUPAC Name | [(R)-(3,4-dimethoxyphenyl)-[(3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-5-oxooxolan-3-yl]methyl] acetate | PubChem[3] |

| InChIKey | CJBJCEARMFPRTA-STSQHVNTSA-N | PubChem[3] |

| Computed XLogP3 | 3.4 | PubChem[3] |

| Purity (Typical) | ≥98% | ChemFaces[4] |

| Physical Description | Powder | ChemFaces[4] |

Note: Quantitative chiroptical data such as specific rotation ([α]D) and circular dichroism (CD) spectra are crucial for the experimental confirmation of stereochemistry but are not available in the cited public literature. Researchers would need to perform these measurements or consult the primary publication for these values.

Experimental Protocols

Detailed experimental protocols for the synthesis and isolation of this compound are not extensively reported in readily accessible literature. However, based on general procedures for the isolation of lignans from plant material, a probable workflow can be outlined.

Isolation and Purification Workflow

The isolation of this compound from Pseudolarix kaempferi bark would typically involve solvent extraction, fractionation, and chromatographic purification.

Caption: A representative workflow for the isolation of lignans from plant material.

General Protocol for Structure Elucidation:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR spectra are acquired to determine the carbon-hydrogen framework of the molecule.

-

2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity of atoms and confirm the overall structure.

-

The relative stereochemistry, particularly of the butyrolactone ring protons, can often be deduced from the coupling constants (J-values) and through-space correlations observed in NOESY (Nuclear Overhauser Effect Spectroscopy) experiments.

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular weight and elemental formula of the compound.

-

-

Optical Rotation:

-

The specific rotation is measured using a polarimeter to determine the direction and magnitude of the rotation of plane-polarized light, which confirms the chiral nature of the molecule.

-

Conclusion

The stereochemistry of this compound is well-defined as (3R, 4R, R), a configuration that is critical to its identity and likely its biological activity. While detailed experimental data on its chiroptical properties are not widely published, the established IUPAC nomenclature provides an unambiguous description of its absolute configuration. The protocols for its isolation and structural elucidation follow standard practices in natural product chemistry. For drug development professionals, a thorough understanding of this stereochemistry is paramount for any further investigation into its therapeutic potential, as different stereoisomers may exhibit significantly different pharmacological and toxicological profiles. Future research should focus on the stereoselective synthesis of all possible isomers to fully elucidate the structure-activity relationships.

References

- 1. Antimicrobial, cytotoxic lignans and terpenoids from the twigs of Pseudolarix kaempferi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | C24H28O8 | CID 21668899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS:74892-45-8 | Manufacturer ChemFaces [chemfaces.com]

potential biological activities of dibenzylbutyrolactone lignans

An In-depth Technical Guide to the Biological Activities of Dibenzylbutyrolactone Lignans (B1203133)

Introduction

Dibenzylbutyrolactone lignans are a significant subclass of lignans, which are secondary plant metabolites derived from the oxidative dimerization of two phenylpropanoid units.[1] Widely distributed in the plant kingdom, these compounds have garnered substantial attention from the scientific community due to their diverse and potent biological activities.[1][2] This technical guide provides a comprehensive overview of the key pharmacological properties of dibenzylbutyrolactone lignans, including their anti-inflammatory, anticancer, neuroprotective, and antiviral effects. The document details the underlying molecular mechanisms, summarizes quantitative data from various studies, outlines relevant experimental protocols, and visualizes key signaling pathways.

Anti-inflammatory Activity

Dibenzylbutyrolactone lignans exhibit potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[3][4] Lignans such as arctigenin, arctiin, and matairesinol (B191791) have been shown to suppress the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E₂ (PGE₂).[3]

Molecular Mechanisms

The primary anti-inflammatory mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3][4] In lipopolysaccharide (LPS)-stimulated macrophages, these lignans inhibit the phosphorylation of IκB kinase (IKK) and the subsequent phosphorylation and degradation of the inhibitor of κB (IκB).[3] This action prevents the nuclear translocation of the NF-κB p65 subunit, thereby downregulating the expression of NF-κB target genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][5][6]

Furthermore, dibenzylbutyrolactone lignans potently inhibit the LPS-induced activation of MAPKs, including c-Jun NH₂-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK)1/2.[3][4] Arctigenin, for instance, has been shown to inhibit MAP Kinase Kinase (MKK) activities, leading to the inactivation of Activator Protein-1 (AP-1), which contributes to the inhibition of TNF-α production.[4]

Quantitative Data: Inhibition of Inflammatory Mediators

The following table summarizes the inhibitory effects of specific dibenzylbutyrolactone lignans on key inflammatory markers in LPS-stimulated RAW264.7 cells.

| Lignan (B3055560) | Concentration | Target | Inhibition (%) | Reference |

| Arctiin | 1.0 µM | iNOS Expression | 37.71 ± 2.86 | [3] |

| Arctigenin | 1.0 µM | iNOS Expression | 32.51 ± 4.28 | [3] |

| Matairesinol | 10 µM | iNOS Expression | 27.44 ± 2.65 | [3] |

| Arctiin | 0.1 µM | COX-2 Expression | 37.93 ± 7.81 | [3] |

| Arctigenin | 0.1 µM | COX-2 Expression | 26.70 ± 4.61 | [3] |

| Matairesinol | 1.0 µM | COX-2 Expression | 29.37 ± 5.21 | [3] |

| Arctiin | 1.0 µM | NF-κB DNA Binding | 44.85 ± 6.67 | [3] |

| Arctigenin | 1.0 µM | NF-κB DNA Binding | 44.16 ± 6.61 | [3] |

| Matairesinol | 10 µM | NF-κB DNA Binding | 44.79 ± 5.62 | [3] |

| Arctiin | 0.1 µM | IκB Phosphorylation | 20.58 ± 3.86 | [3] |

| Arctigenin | 1.0 µM | IκB Phosphorylation | 25.99 ± 6.18 | [3] |

| Arctiin | 1.0 µM | IKK Phosphorylation | 38.80 ± 6.64 | [3] |

| Matairesinol | 1.0 µM | IKK Phosphorylation | 38.33 ± 6.65 | [3] |

| Arctigenin | 10 µM | IKK Phosphorylation | 38.57 ± 8.14 | [3] |

Signaling Pathway Visualization

Caption: Inhibition of NF-κB and MAPK pathways by dibenzylbutyrolactone lignans.

Experimental Protocol: In Vitro Anti-inflammatory Assay

This protocol outlines the general methodology used to assess the anti-inflammatory activity of dibenzylbutyrolactone lignans in macrophage cell lines.

-

Cell Culture: Murine macrophage RAW264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment: Cells are pre-treated with various concentrations of the test lignan (e.g., arctigenin, matairesinol) for 1-2 hours. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS, e.g., 1 µg/mL) for a specified period (e.g., 24 hours).

-

Nitric Oxide (NO) Assay: The production of NO is measured in the culture supernatant using the Griess reagent assay. The absorbance is read at 540 nm.

-

Western Blot Analysis: To determine the expression levels of proteins like iNOS, COX-2, and phosphorylated forms of IKK, IκB, and MAPKs, cell lysates are prepared. Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary antibodies, followed by HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

NF-κB DNA Binding Assay: Nuclear extracts are prepared, and the DNA-binding activity of NF-κB is quantified using an ELISA-based kit, such as a TransAM NF-κB p65 Transcription Factor Assay Kit.

Anticancer Activity

Dibenzylbutyrolactone lignans have demonstrated significant cytotoxic and antiproliferative effects against a range of human cancer cell lines.[7][8][9] Their mechanisms of action are multifaceted, primarily involving the induction of apoptosis and autophagy.[7][10]

Molecular Mechanisms

The anticancer activity is often mediated through the induction of programmed cell death. Lignans like hinokinin (B1212730) can induce apoptosis, characterized by chromatin condensation and nuclear fragmentation, through the activation of effector caspases such as caspase-3.[10] Other lignans, such as (-)-trachelogenin, have been shown to induce autophagic cell death. This is evidenced by cytoplasmic vacuolization and the formation of autophagosomes, a process mediated by increased activation of LC3 and altered expression of Beclin-1.[7] Some synthetic derivatives have also been shown to cause cell cycle arrest at the G2/M phase.[8]

Quantitative Data: Cytotoxicity Against Cancer Cell Lines

The table below presents the half-maximal inhibitory concentration (IC₅₀) values for various dibenzylbutyrolactone lignans against different human cancer cell lines.

| Lignan | Cancer Cell Line | IC₅₀ (µM) | Assay | Reference |

| (-)-Trachelogenin | SF-295 (Glioblastoma) | 0.8 | MTT | [7] |

| (-)-Trachelogenin | HCT-116 (Colon) | 3.3 | MTT | [7] |

| (-)-Trachelogenin | OVCAR-8 (Ovarian) | 4.4 | MTT | [7] |

| (-)-Trachelogenin | HL-60 (Leukemia) | 32.4 | MTT | [7] |

| Canniprene B | A549 (Lung) | 26.34 | SRB | [11] |

| Canniprene B | PC-3 (Prostate) | 33.52 | SRB | [11] |

| Canniprene B | Mia-PaCa-2 (Pancreatic) | 2.5 | SRB | [11] |

| Hinokinin | HepG2 (Liver) | 42.8 | - | [12] |

Signaling Pathway Visualization

Caption: Induction of Apoptosis and Autophagy by dibenzylbutyrolactone lignans.

Experimental Protocol: Cell Viability and Apoptosis Assays

-

Cell Viability (MTT Assay): Human cancer cell lines (e.g., HCT-116, SF-295) are seeded in 96-well plates.[7] After 24 hours, cells are treated with various concentrations of the lignan for a specified duration (e.g., 72 hours). MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and plates are incubated for 4 hours. The resulting formazan (B1609692) crystals are dissolved in DMSO, and the absorbance is measured at ~570 nm to determine cell viability.[13] The IC₅₀ value is calculated from the dose-response curve.

-

Apoptosis Detection (Hoechst Staining): Cells are treated with the lignan, harvested, and fixed. They are then stained with Hoechst 33342, a fluorescent dye that binds to DNA. Apoptotic cells are identified by condensed chromatin and fragmented nuclei under a fluorescence microscope.[10]

-

Caspase Activity Assay: Cell lysates from treated and untreated cells are incubated with a caspase-3-specific substrate conjugated to a colorimetric or fluorescent reporter. The activity is measured by reading the absorbance or fluorescence, which is proportional to the amount of cleaved substrate.[10]

Neuroprotective Activity

Several dibenzylbutyrolactone lignans, including arctigenin, matairesinol, and their glycosides, exhibit significant neuroprotective activities.[2][14] They have been shown to protect neuronal cells from excitotoxicity induced by agents like glutamate (B1630785).[14]

Molecular Mechanisms

The neuroprotective effects are attributed to several mechanisms. Arctigenin and trachelogenin (B1215078) have been suggested to act via the inhibition of AMPA and kainate (KA) type glutamate receptors in the brain.[2] Additionally, the antioxidant properties of these lignans may contribute to their neuroprotective effects against oxidative stress.[15] Cubebin, for example, can restore levels of malondialdehyde (MDA), a marker of lipid peroxidation, in scopolamine-induced models of oxidative stress.[15] It also acts as an acetylcholinesterase (AChE) inhibitor, suggesting a role in modulating cholinergic neurotransmission.[15]

Quantitative Data: Neuroprotection Against Glutamate Toxicity

Lignans isolated from Torreya nucifera showed significant protection of primary rat cortical cells against glutamate-induced toxicity.

| Lignan | Effective Concentration Range (µM) | Reference |

| (-)-Arctigenin | 0.01 - 10.0 | [14][16] |

| (-)-Traxillagenin | 0.01 - 10.0 | [14][16] |

| Arctiin | 0.01 - 10.0 | [14][16] |

| Traxillaside | 0.01 - 10.0 | [14][16] |

Experimental Protocol: Glutamate-Induced Excitotoxicity Assay

-

Primary Cell Culture: Primary cortical neurons are prepared from the cerebral cortices of rat embryos. Cells are plated on poly-L-lysine-coated plates and maintained in a suitable neurobasal medium.

-

Toxicity Induction: After several days in culture, the neurons are exposed to a toxic concentration of L-glutamate (e.g., 250 µM) for a short duration (e.g., 10-15 minutes).

-

Lignan Treatment: The test lignans are added to the culture medium either as a pre-treatment before glutamate exposure or concurrently.

-

Assessment of Neuroprotection: Cell viability is assessed 24 hours later using a quantitative method, such as the LDH (lactate dehydrogenase) release assay or the MTT assay. A reduction in LDH release or an increase in MTT reduction in lignan-treated cells compared to glutamate-only controls indicates neuroprotection.[10]

Antiviral Activity

Dibenzylbutyrolactone lignans have also been investigated for their antiviral properties, particularly against the Human Immunodeficiency Virus (HIV).[17][18][19]

Molecular Mechanisms

The precise antiviral mechanisms are still under investigation, but studies suggest that these compounds can inhibit viral replication at non-cytotoxic concentrations.[17][20] The structure-activity relationship appears to be crucial, with specific substitutions on the aromatic rings and the stereochemistry of the lactone ring influencing the potency.

Quantitative Data: Anti-HIV Activity

The following table shows the anti-HIV-1 activity of several dibenzylbutyrolactone lignans.

| Lignan | EC₅₀ (µg/mL) | EC₅₀ (µM) | Therapeutic Index (TI) | Reference |

| Compound 1 | 2.2 | - | 9.1 | [17] |

| Compound 2 | 0.16 | - | 5.0 | [17] |

| Phenaxolactone | - | 3.0 | 37.3 | [18][21] |

| *Note: Specific structures for Compounds 1 and 2 are detailed in the cited reference. |

Experimental Workflow Visualization

References

- 1. ICI Journals Master List [journals.indexcopernicus.com]

- 2. researchgate.net [researchgate.net]

- 3. Dibenzylbutyrolactone lignans from Forsythia koreana fruits attenuate lipopolysaccharide-induced inducible nitric oxide synthetase and cyclooxygenase-2 expressions through activation of nuclear factor-κb and mitogen-activated protein kinase in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Arctigenin, a phenylpropanoid dibenzylbutyrolactone lignan, inhibits MAP kinases and AP-1 activation via potent MKK inhibition: the role in TNF-alpha inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting NF-κB pathway by dietary lignans in inflammation: expanding roles of gut microbiota and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In vitro antitumor effect of a lignan isolated from Combretum fruticosum, trachelogenin, in HCT-116 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Modular Synthesis and Biological Investigation of 5-Hydroxymethyl Dibenzyl Butyrolactones and Related Lignans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lignans: a versatile source of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dibenzylbutane- and butyrolactone-type lignans as apoptosis inducers in human hepatoma HuH-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Design, Semisynthesis, and Estrogenic Activity of Lignan Derivatives from Natural Dibenzylbutyrolactones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Neuroprotective dibenzylbutyrolactone lignans of Torreya nucifera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Neuroprotective effect of Cubebin: A dibenzylbutyrolactone lignan on scopolamine-induced amnesia in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 18. Anti-HIV activity of dibenzylbutyrolactone-type lignans from Phenax species endemic in Costa Rica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Plant-derived lignans as potential antiviral agents: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Lignans and Their Derivatives from Plants as Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

In-Depth Technical Guide to the Preliminary Cytotoxicity Screening of 5-Acetoxymatairesinol Dimethyl Ether

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature search, specific preliminary cytotoxicity data for 5-Acetoxymatairesinol dimethyl ether is not publicly available. This guide therefore provides a comprehensive framework and standardized protocols for conducting such a screening, based on established methodologies in the field of in vitro toxicology. The data presented herein is illustrative and should be treated as a template for reporting actual experimental findings.

Introduction

This compound is a lignan (B3055560) that can be isolated from the bark of Pseudolarix kaempferi.[1][2] Lignans as a class of compounds have attracted interest for their potential pharmacological activities, including anticancer properties. A crucial first step in evaluating the therapeutic potential of any new compound is the assessment of its cytotoxicity. This technical guide outlines a systematic approach to the preliminary cytotoxicity screening of this compound, providing detailed experimental protocols and frameworks for data presentation and visualization.

The primary objective of a preliminary cytotoxicity screen is to determine the concentration range at which a compound elicits a toxic response in cultured cells. This is often quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

Data Presentation

Quantitative data from cytotoxicity assays should be systematically organized to facilitate comparison and interpretation. The following table is a template illustrating how to present such data.

Table 1: Illustrative Cytotoxicity Data for this compound

| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) | Maximum Inhibition (%) |

| MCF-7 (Human Breast Adenocarcinoma) | MTT | 48 | [Insert Value] | [Insert Value] |

| A549 (Human Lung Carcinoma) | Resazurin (B115843) | 48 | [Insert Value] | [Insert Value] |

| HepG2 (Human Liver Carcinoma) | MTT | 48 | [Insert Value] | [Insert Value] |

| HCT116 (Human Colon Carcinoma) | Resazurin | 48 | [Insert Value] | [Insert Value] |

| BJ (Human Foreskin Fibroblast) | MTT | 48 | [Insert Value] | [Insert Value] |

Note: This table is a template. Actual values would be derived from experimental data.

Experimental Protocols

The following are detailed protocols for two common colorimetric assays used for cytotoxicity screening: the MTT and Resazurin assays. These assays are reliable, sensitive, and suitable for high-throughput screening.[3][4][5][6]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[2][7][8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[2][7][8]

Materials:

-

This compound

-

Selected cancer and non-cancerous cell lines

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

-

96-well flat-bottom sterile microplates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the various concentrations of the test compound. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C, until purple formazan crystals are visible.[2][5][7]

-

Solubilization: Add 100 µL of the solubilization solution to each well.[2][5] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[5][8] A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Resazurin (AlamarBlue) Assay

The resazurin assay also measures cell viability by quantifying metabolic activity.[1][3][4] In living cells, reductases convert the blue, non-fluorescent resazurin dye into the pink, highly fluorescent resorufin.[1][4]

Materials:

-

This compound

-

Selected cancer and non-cancerous cell lines

-

Complete cell culture medium

-

Resazurin solution (commercially available or prepared at 0.15 mg/mL in sterile PBS)

-

96-well opaque-walled sterile microplates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate fluorometer

Procedure:

-

Cell Seeding: Seed cells into a 96-well opaque-walled plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium as described for the MTT assay. Replace the medium in the wells with 100 µL of the compound dilutions. Include appropriate controls.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Resazurin Addition: Add 20 µL of the resazurin solution to each well.[5][9]

-

Incubation with Resazurin: Incubate the plate for 1-4 hours at 37°C, protected from light.[5][9][10] The optimal incubation time should be determined for each cell line.[10]

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.[9][10]

-

Data Analysis: Subtract the background fluorescence from the blank control wells. Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.

Visualizations

Diagrams are essential for visualizing experimental processes and potential mechanisms of action.

Experimental Workflow

The following diagram illustrates a typical workflow for the preliminary in vitro cytotoxicity screening of a test compound.

Caption: Experimental workflow for in vitro cytotoxicity screening.

Hypothetical Signaling Pathway for Cytotoxicity

Should this compound exhibit significant cytotoxicity, further studies would be required to elucidate its mechanism of action. Many cytotoxic compounds induce apoptosis (programmed cell death). The diagram below illustrates a simplified, hypothetical intrinsic apoptosis pathway that could be investigated.

Caption: Hypothetical intrinsic apoptosis signaling pathway.

Conclusion

This technical guide provides a robust framework for conducting the preliminary cytotoxicity screening of this compound. Adherence to these standardized protocols will ensure the generation of reliable and reproducible data, which is essential for the subsequent stages of drug development. The illustrative data tables and diagrams offer a clear structure for reporting and visualizing the experimental findings. Future work should focus on performing these experiments to generate specific data for the compound and, if cytotoxic activity is observed, to explore the underlying molecular mechanisms.

References

- 1. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Resazurin Live Cell Assay: Setup and Fine-Tuning for Reliable Cytotoxicity Results | Springer Nature Experiments [experiments.springernature.com]

- 4. mdpi.com [mdpi.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. broadpharm.com [broadpharm.com]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. benchchem.com [benchchem.com]

In Silico Target Prediction of 5-Acetoxymatairesinol Dimethyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Acetoxymatairesinol dimethyl ether, a lignan (B3055560) derived from the plant Pseudolarix kaempferi, presents a compelling case for further investigation as a potential therapeutic agent. While direct in silico and experimental data for this specific compound remain limited, analysis of its parent compound, Matairesinol, and extracts from its source plant reveals a strong potential for interaction with key signaling pathways implicated in cancer and inflammation. This technical guide synthesizes the available predictive and experimental data to provide a comprehensive overview of the likely biological targets of this compound, offering a roadmap for future research and drug development.

Predicted Biological Targets of the Core Moiety: Mataresinol

Due to the structural similarity, the biological targets of Matairesinol are highly indicative of the potential targets for this compound. In silico and experimental studies on Matairesinol have identified several key protein targets and signaling pathways.

Network Pharmacology Insights into Metastatic Prostate Cancer

A comprehensive network pharmacology study on Matairesinol identified a panel of 11 hub targets with significant implications in metastatic prostate cancer. These targets are central to cellular processes such as proliferation, invasion, and angiogenesis. The study also highlighted the modulatory potential of Matairesinol on the PI3K-Akt and MAPK signaling pathways, two critical cascades in cancer progression.

The identified hub targets include:

-

Epidermal Growth Factor Receptor (EGFR)

-

Protein Kinase B (AKT1)

-

Erb-B2 Receptor Tyrosine Kinase 2 (ERBB2)

-

Hepatocyte Growth Factor Receptor (MET)

-

Insulin-like Growth Factor 1 (IGF1)

-

Caspase-3 (CASP3)

-

Heat Shock Protein 90 Alpha Family Class A Member 1 (HSP90AA1)

-

Hypoxia-inducible Factor 1-alpha (HIF1A)

-

Matrix Metallopeptidase 2 (MMP2)

-

Hepatocyte Growth Factor (HGF)

-

Matrix Metallopeptidase 9 (MMP9)

Targets in Non-Small Cell Lung Carcinoma

An in silico molecular docking study of Matairesinol against targets in non-small cell lung carcinoma provided preliminary quantitative data on its binding potential.

Other Identified Targets

Further studies have identified additional targets for Matairesinol:

-

Sex Hormone-Binding Globulin (SHBG): Matairesinol has been shown to interact with SHBG, with a reported IC50 of 0.3 µM.

-

Dehydrogenase/Reducer SDR Family Member 4 Like 2 (DHRS4L2): This protein has been identified as a potential target.

-

Adiponectin Receptor 1 (AdipoR1): Matairesinol has been identified as an agonist of this receptor, which is involved in metabolic regulation.

Potential Targets from the Source Plant: Pseudolarix kaempferi

An ethanol (B145695) extract of Pseudolarix kaempferi, the natural source of this compound, has demonstrated pro-apoptotic effects in mucoepidermoid carcinoma cells through the inhibition of Myeloid Cell Leukemia 1 (Mcl-1), an anti-apoptotic protein. This suggests that compounds within the extract, potentially including this compound, may target the intrinsic apoptosis pathway.

Data Summary

The following table summarizes the quantitative data gathered from the in silico and experimental studies on Matairesinol.

| Target | Compound | Assay Type | Value | Disease Context |

| SHBG | Matairesinol | Inhibition Assay | IC50: 0.3 µM | Prostate Cancer |

| EGFR | Matairesinol | Molecular Docking | -40.8 kcal/mol | Non-Small Cell Lung Carcinoma |

| VEGFR2 | Matairesinol | Molecular Docking | -44.2 kcal/mol | Non-Small Cell Lung Carcinoma |

| HIF1-α | Matairesinol | Molecular Docking | -30.9 kcal/mol | Non-Small Cell Lung Carcinoma |

Signaling Pathways and Experimental Workflows

Predicted Signaling Pathway Involvement

The predicted targets of Matairesinol strongly suggest its involvement in the PI3K-Akt and MAPK signaling pathways, both of which are crucial in cell survival, proliferation, and metastasis.

General Workflow for In Silico Target Prediction and Validation

The process of identifying and validating potential drug targets using computational methods follows a structured workflow.

Detailed Methodologies

Network Pharmacology Protocol for Matairesinol Target Prediction

-

Compound Target Fishing: The 2D structure of Matairesinol is used as a query in multiple target prediction databases (e.g., SwissTargetPrediction, PharmMapper, SuperPred) to identify potential protein targets.

-

Disease-Associated Gene Collection: Genes associated with the disease of interest (e.g., metastatic prostate cancer) are collected from databases such as GeneCards and OMIM.

-

Protein-Protein Interaction (PPI) Network Construction: The common targets between the compound and the disease are identified. A PPI network is then constructed using a tool like STRING to visualize the interactions between these common targets.

-

Hub Gene Identification and Pathway Analysis: Topological analysis of the PPI network is performed to identify hub genes (highly connected nodes). Functional enrichment analysis (Gene Ontology and KEGG pathways) is then conducted on these hub genes to elucidate the underlying biological mechanisms.

-

Molecular Docking: The binding modes and affinities of the compound with the identified hub targets are predicted using molecular docking software (e.g., AutoDock, Glide).

-

Experimental Validation: The in silico predictions are validated through in vitro and/or in vivo experiments, such as cell viability assays, western blotting to measure protein expression, and qPCR for gene expression analysis.

Mcl-1 Inhibition Assay Protocol

-

Cell Culture: Human mucoepidermoid carcinoma cells (or other relevant cancer cell lines) are cultured under standard conditions.

-

Treatment: Cells are treated with varying concentrations of the test compound (e.g., Pseudolarix kaempferi extract or isolated compounds) for a specified duration.

-

Cell Viability Assay: The effect of the compound on cell viability is assessed using methods like the MTT or XTT assay.

-

Apoptosis Assay: The induction of apoptosis is measured using techniques such as Annexin V/Propidium Iodide staining followed by flow cytometry, or by detecting caspase activation.

-

Western Blotting: The expression levels of Mcl-1 and other apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved PARP) are determined by western blotting to confirm the mechanism of action.

Conclusion and Future Directions

The compiled data strongly suggests that this compound is a promising candidate for further investigation, with a high likelihood of targeting key proteins in cancer and inflammatory pathways. The predicted interactions with the PI3K-Akt and MAPK signaling cascades, as well as with specific targets like SHBG and Mcl-1, provide a solid foundation for future research.

To advance the development of this compound, the following steps are recommended:

-

In Silico Studies: Conduct dedicated molecular docking and dynamics simulations for this compound against the identified targets of Matairesinol to predict its specific binding affinities and modes of interaction.

-

Experimental Validation: Synthesize or isolate pure this compound and perform in vitro binding and enzymatic assays against the predicted targets to confirm the in silico findings.

-

Cell-Based Assays: Evaluate the efficacy of this compound in relevant cancer and inflammatory cell models to determine its functional effects on the identified signaling pathways.

-

Pharmacokinetic and Toxicological Profiling: Assess the ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity properties of the compound to evaluate its drug-likeness and potential for in vivo studies.

By following this structured approach, the therapeutic potential of this compound can be systematically explored, paving the way for its potential development as a novel therapeutic agent.

Methodological & Application

Protocol for the Preparation of 5-Acetoxymatairesinol Dimethyl Ether Solutions in DMSO

Application Note for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solubilization of 5-Acetoxymatairesinol dimethyl ether in dimethyl sulfoxide (B87167) (DMSO). The information is intended to guide researchers in preparing stock solutions for various in-vitro and in-vivo experimental applications, ensuring compound integrity and experimental reproducibility.

Introduction

This compound is a lignan (B3055560) compound with potential applications in pharmacological research. Proper dissolution and storage are critical for maintaining its chemical stability and ensuring accurate experimental outcomes. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving a wide range of organic molecules for biological assays. This protocol outlines the recommended procedure for preparing solutions of this compound in DMSO, along with best practices for handling and storage.

Compound Information

A summary of the key chemical properties of this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₈O₈ | [1] |

| Molecular Weight | 444.5 g/mol | [1] |

| Appearance | Solid (powder) | |

| Solubility | Soluble in DMSO, Chloroform, Acetone | [2] |

Experimental Protocol: Preparation of a 10 mM Stock Solution